molecular formula C20H25N3OS B2467959 N-[1-(3-ethylphenyl)piperidin-4-yl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1423777-73-4

N-[1-(3-ethylphenyl)piperidin-4-yl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2467959
CAS No.: 1423777-73-4
M. Wt: 355.5
InChI Key: NPQSGTAEBAIBPT-UHFFFAOYSA-N
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Description

“N-[1-(3-ethylphenyl)piperidin-4-yl]-2-(methylsulfanyl)pyridine-3-carboxamide” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

While the specific mechanism of action for “N-[1-(3-ethylphenyl)piperidin-4-yl]-2-(methylsulfanyl)pyridine-3-carboxamide” is not mentioned in the retrieved papers, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new applications for these compounds are likely areas of future research .

Properties

IUPAC Name

N-[1-(3-ethylphenyl)piperidin-4-yl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-3-15-6-4-7-17(14-15)23-12-9-16(10-13-23)22-19(24)18-8-5-11-21-20(18)25-2/h4-8,11,14,16H,3,9-10,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQSGTAEBAIBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2CCC(CC2)NC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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